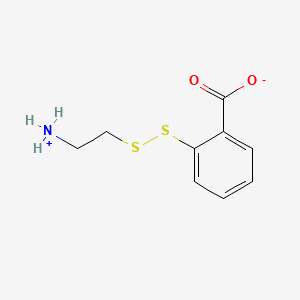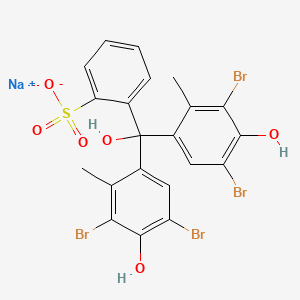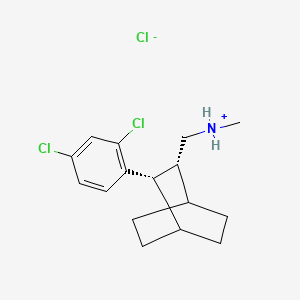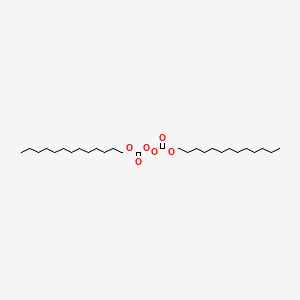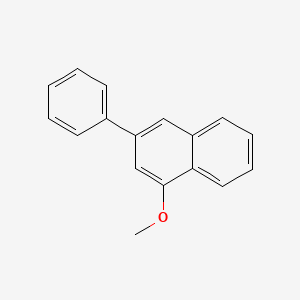
6-(2-Methoxyethoxy)-6-propyl-2,5,7,10-tetraoxa-6-silaundecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Methoxyethoxy)-6-propyl-2,5,7,10-tetraoxa-6-silaundecane is a silicon-containing organic compound It is characterized by the presence of multiple ether linkages and a propyl group attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxyethoxy)-6-propyl-2,5,7,10-tetraoxa-6-silaundecane typically involves the reaction of a silicon-containing precursor with 2-methoxyethanol and propyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of ether linkages. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and scalability. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the production of high-purity compounds .
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-Methoxyethoxy)-6-propyl-2,5,7,10-tetraoxa-6-silaundecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silicon-containing molecules.
Substitution: The ether linkages in the compound can undergo substitution reactions with nucleophiles, leading to the formation of new compounds
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides and amines. The reactions are typically carried out under mild conditions to prevent the degradation of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of silicon-containing derivatives .
Wissenschaftliche Forschungsanwendungen
6-(2-Methoxyethoxy)-6-propyl-2,5,7,10-tetraoxa-6-silaundecane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and nanocomposites.
Biology: The compound’s unique structure makes it a candidate for studying silicon’s role in biological systems.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and as a component in coatings and adhesives .
Wirkmechanismus
The mechanism by which 6-(2-Methoxyethoxy)-6-propyl-2,5,7,10-tetraoxa-6-silaundecane exerts its effects involves its interaction with molecular targets through its ether linkages and silicon atom. These interactions can influence the compound’s reactivity and stability. The pathways involved include the formation of stable complexes with other molecules, which can enhance its utility in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Methoxyethoxy)ethoxy acetic acid
- (2-Methoxyethoxy)acetic acid
- Tris(2-methoxyethoxy)(vinyl)silane
Uniqueness
Compared to similar compounds, 6-(2-Methoxyethoxy)-6-propyl-2,5,7,10-tetraoxa-6-silaundecane is unique due to its multiple ether linkages and the presence of a propyl group attached to the silicon atom. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in materials science and organic synthesis .
Eigenschaften
CAS-Nummer |
61877-82-5 |
|---|---|
Molekularformel |
C12H28O6Si |
Molekulargewicht |
296.43 g/mol |
IUPAC-Name |
tris(2-methoxyethoxy)-propylsilane |
InChI |
InChI=1S/C12H28O6Si/c1-5-12-19(16-9-6-13-2,17-10-7-14-3)18-11-8-15-4/h5-12H2,1-4H3 |
InChI-Schlüssel |
SSZBHSXTJWOAJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[Si](OCCOC)(OCCOC)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


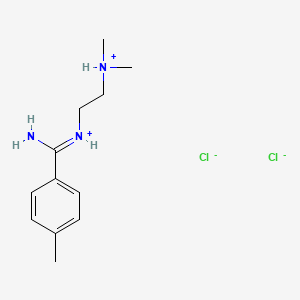
![aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone](/img/structure/B13751230.png)
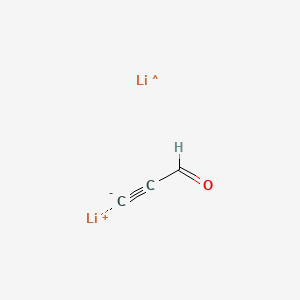

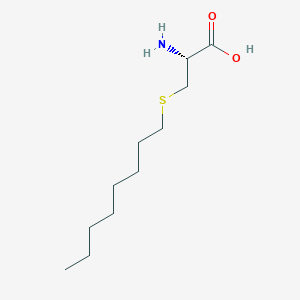

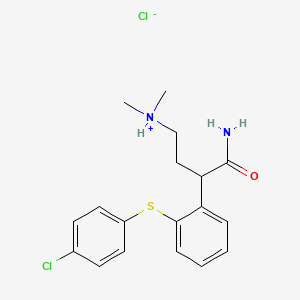
![dodecahydro-1,1-dimethyl-1H-naphtho[1,2-c]pyran](/img/structure/B13751280.png)
